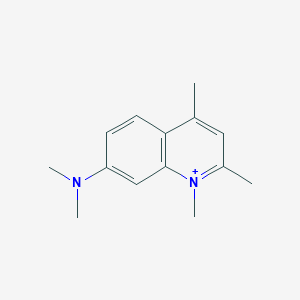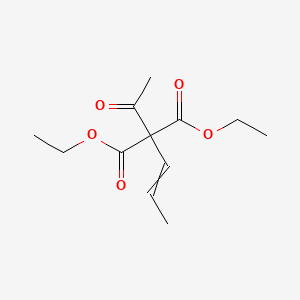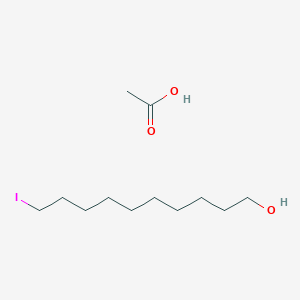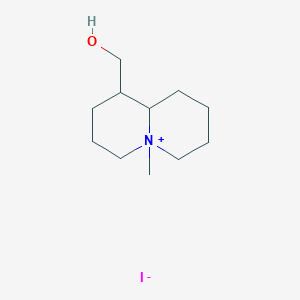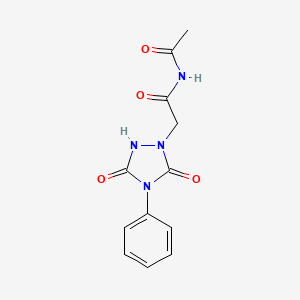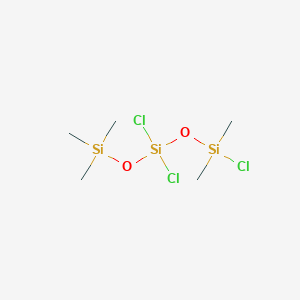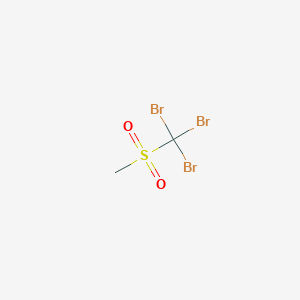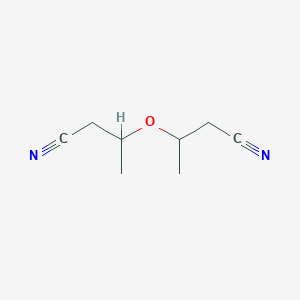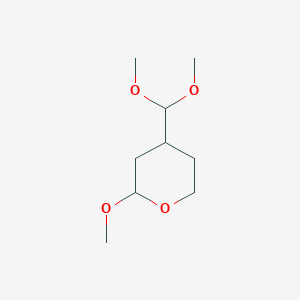
4-(Dimethoxymethyl)-2-methoxyoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)-2-methoxyoxane is an organic compound with the molecular formula C8H16O3. This compound is characterized by its oxane ring structure, which is substituted with methoxy and dimethoxymethyl groups. It is a relatively rare and specialized chemical, often used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-methoxyoxane typically involves the reaction of oxane derivatives with methanol in the presence of a catalyst. One common method involves the use of Selectfluor and silver nitrate (AgNO3) as catalysts to facilitate the reaction between quinoline-2-methyl formate and methanol . Another approach involves the reaction of 4-pyridine formaldehyde with a methylating agent .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar catalysts and reaction conditions.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(Dimethoxymethyl)-2-methoxyoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of 4-(Dimethoxymethyl)-2-methoxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic processes. Its effects are mediated through the modification of functional groups and the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
Dimethoxymethane: A colorless, flammable liquid with a low boiling point and excellent dissolving power.
Uniqueness
4-(Dimethoxymethyl)-2-methoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
110238-85-2 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
4-(dimethoxymethyl)-2-methoxyoxane |
InChI |
InChI=1S/C9H18O4/c1-10-8-6-7(4-5-13-8)9(11-2)12-3/h7-9H,4-6H2,1-3H3 |
InChIキー |
AKHLIQVCMVEJJQ-UHFFFAOYSA-N |
正規SMILES |
COC1CC(CCO1)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
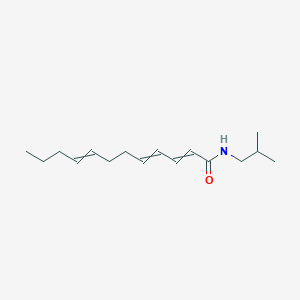
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
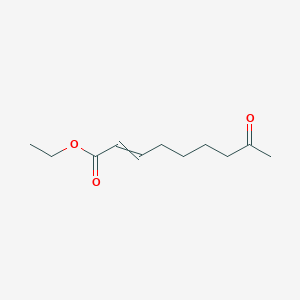
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
